Einecs 307-433-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 307-433-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Key Limitations

-

Missing EINECS 307-433-7 : The provided sources do not reference this specific EINECS number. All data pertains to other EINECS entries or regulatory guidelines.

-

Reaction Data Absence : No experimental procedures, reaction mechanisms, or yield information are available for this compound in the search results.

-

Regulatory Focus : Materials emphasize registration, classification, and safety (e.g., REACH, CLP) , not chemical reactivity.

Recommendations for Further Research

-

Verify EINECS Number : Confirm the correct identifier (e.g., possible typo or misinterpretation).

-

Consult Additional Sources :

General Observations on EINECS Compounds

While specific data is unavailable for this compound, EINECS substances generally undergo reactions dictated by their functional groups. For example:

Scientific Research Applications

Einecs 307-433-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. In industry, this compound is used in the production of various commercial products .

Comparison with Similar Compounds

Einecs 307-433-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures but different properties and applications. Some similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . The uniqueness of this compound lies in its specific chemical structure and the particular applications it is used for.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying EINECS 307-433-7?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of your question . Align your question with gaps identified in literature reviews, ensuring it addresses unresolved issues in the compound’s properties, synthesis, or applications. Avoid vague terms; instead, specify variables (e.g., "How does temperature affect the catalytic efficiency of this compound in aqueous solutions?") .

Q. What methodologies ensure accurate characterization of this compound’s physicochemical properties?

- Methodological Answer : Employ standardized protocols for spectroscopic analysis (e.g., NMR, FT-IR) and chromatographic techniques (HPLC, GC-MS). Document instrumental parameters (e.g., resolution, detection limits) and validate methods using reference standards. Cross-validate results with independent assays (e.g., elemental analysis) to confirm purity and structure .

Q. How should I design a literature review to contextualize my study on this compound?

- Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords like "this compound synthesis" or "toxicity profile." Organize findings by themes (e.g., catalytic applications, environmental persistence) and critique methodological limitations in prior studies. Use citation tools to track seminal works and recent advances .

Q. What are best practices for hypothesis development in studies involving this compound?

- Methodological Answer : Derive hypotheses from mechanistic insights (e.g., "If this compound acts as a Lewis acid, then increasing pH will reduce its stability"). Ensure hypotheses are testable via controlled experiments and align with theoretical models (e.g., density functional theory for reaction pathways) .

Q. How can I validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Perform spike-and-recovery experiments in representative matrices (e.g., soil, biological samples). Calculate accuracy (±5% deviation) and precision (RSD <10%). Use internal standards to correct for matrix effects and report detection/quantification limits .

Advanced Research Questions

Q. How do I resolve contradictions in reported data on this compound’s reactivity?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, catalyst loading). Replicate disputed experiments under controlled conditions, and apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies. Publish raw datasets to facilitate peer validation .

Q. What strategies improve reproducibility in multi-step syntheses of this compound derivatives?

- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and document deviations in real-time. Share detailed synthetic protocols, including troubleshooting steps (e.g., handling moisture-sensitive intermediates). Use collaborative platforms for peer-to-peer verification .

Q. How can computational models enhance experimental design for this compound studies?

- Methodological Answer : Integrate molecular dynamics simulations to predict interaction mechanisms (e.g., ligand binding affinities). Validate models with empirical data (e.g., XRD structures, kinetic assays) and refine parameters iteratively. Use open-source software (GROMACS, Gaussian) for transparency .

Q. What approaches mitigate bias in interpreting spectroscopic data for this compound?

- Methodological Answer : Implement double-blind analysis, where independent researchers interpret spectra without prior knowledge of expected outcomes. Use machine learning algorithms (e.g., PCA) to detect outlier signals and minimize subjective peak assignments .

Q. How should I design a longitudinal study to assess this compound’s environmental degradation?

- Methodological Answer : Establish baseline measurements (e.g., half-life in soil/water) and monitor degradation products via LC-MS/MS. Control for environmental variables (pH, microbial activity) and use mesocosms to simulate real-world conditions. Publish interim datasets to support open science initiatives .

Q. Data Management and Reporting

Q. What criteria ensure robust data management for this compound research?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories (Zenodo, Figshare) with metadata (e.g., instrument settings, calibration dates). Use version control (Git) for collaborative projects and document data-cleaning steps .

Q. How do I present conflicting results in a manuscript without undermining credibility?

- Methodological Answer : Use dedicated sections (e.g., "Limitations and Ambiguities") to contextualize contradictions. Provide alternative interpretations supported by literature and propose follow-up experiments. Avoid overgeneralizing; instead, emphasize conditions under which results hold true .

Q. Ethical and Methodological Compliance

Q. What ethical considerations apply to toxicity studies of this compound?

- Methodological Answer : Adhere to OECD guidelines for acute/chronic toxicity testing. Obtain institutional approval for animal or human cell studies. Disclose conflicts of interest (e.g., funding sources) and ensure data anonymity in public repositories .

Q. How can I ensure my study on this compound meets journal reproducibility standards?

- Methodological Answer : Submit detailed supplemental materials (e.g., NMR spectra, computational input files) and cite established protocols (e.g., ICH guidelines for stability testing). Use checklists (e.g., ARRIVE for animal studies) to verify reporting completeness .

Properties

CAS No. |

97659-30-8 |

|---|---|

Molecular Formula |

C21H45NO2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

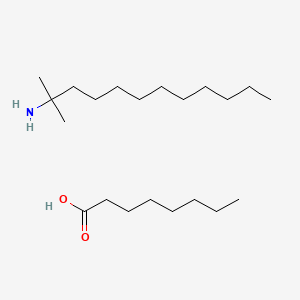

2-methyldodecan-2-amine;octanoic acid |

InChI |

InChI=1S/C13H29N.C8H16O2/c1-4-5-6-7-8-9-10-11-12-13(2,3)14;1-2-3-4-5-6-7-8(9)10/h4-12,14H2,1-3H3;2-7H2,1H3,(H,9,10) |

InChI Key |

FOBPSTLDOFSKBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.